molecular formula C14H28O2 B8519118 1,1-Bis(2-methylpropoxy)cyclohexane CAS No. 52162-29-5

1,1-Bis(2-methylpropoxy)cyclohexane

Cat. No.: B8519118
CAS No.: 52162-29-5
M. Wt: 228.37 g/mol
InChI Key: MBDCYDNGEJSIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(2-methylpropoxy)cyclohexane is a cyclohexane derivative substituted with two 2-methylpropoxy (isobutoxy) groups at the 1,1-positions. The 2-methylpropoxy group, a branched alkoxy substituent, likely imparts moderate polarity and solubility in organic solvents. Such compounds are often utilized in industrial applications, including polymer synthesis, catalysts, or intermediates in organic reactions .

Properties

CAS No.

52162-29-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

1,1-bis(2-methylpropoxy)cyclohexane

InChI

InChI=1S/C14H28O2/c1-12(2)10-15-14(16-11-13(3)4)8-6-5-7-9-14/h12-13H,5-11H2,1-4H3

InChI Key

MBDCYDNGEJSIGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1(CCCCC1)OCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC)

  • Substituents : Two tert-butylperoxy (O–O-containing) groups.
  • Key Properties :
    • Thermal Stability : Lower stability due to the oxygen–oxygen bond, requiring differential scanning calorimetry (DSC) for kinetic and safety analysis .
    • Applications : Used as a radical initiator or cross-linking agent in polymerization .
  • Contrast : Unlike 1,1-Bis(2-methylpropoxy)cyclohexane, BTBPC’s peroxide functionality makes it highly reactive and hazardous under thermal stress.

1,1-Bis(4-hydroxyphenyl)cyclohexane

  • Substituents : Two 4-hydroxyphenyl groups.
  • Key Properties :
    • Physical State : White crystalline powder with a high melting point (260–265°C) .
    • Solubility : Soluble in alcohols and benzene but only slightly in water .
  • Contrast: The phenolic hydroxyl groups enhance polarity and hydrogen-bonding capacity, making this compound suitable for high-temperature polymer applications (e.g., epoxy resins) compared to the alkoxy derivative .

1,1'-Bis(p-methoxyphenyl)cyclohexane

  • Substituents : Two p-methoxyphenyl groups.
  • Key Properties :
    • Molecular Mobility : Dielectric spectroscopy studies reveal pressure-dependent relaxation frequencies, indicating distinct glass transition behavior .

1-Bromo-2-(2-methylpropoxy)cyclohexane

  • Substituents : One 2-methylpropoxy group and one bromine atom.
  • Key Properties :
    • Molecular Weight : 235.16 g/mol .
    • Reactivity : Bromine enhances susceptibility to nucleophilic substitution reactions.
  • Contrast : The presence of bromine introduces halogen-based reactivity absent in this compound, making it more versatile in synthetic chemistry .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Melting Point (°C) Key Applications
This compound C₁₄H₂₈O₂ 228.37 Branched alkoxy Not reported Solvents, intermediates
1,1-Bis(tert-butylperoxy)cyclohexane C₁₄H₂₈O₄ 260.37 Peroxide Not reported Polymer initiators
1,1-Bis(4-hydroxyphenyl)cyclohexane C₁₈H₂₀O₂ 268.35 Phenolic hydroxyl 260–265 High-performance polymers
1,1'-Bis(p-methoxyphenyl)cyclohexane C₂₀H₂₄O₂ 296.40 Methoxy Not reported Dielectric materials
1-Bromo-2-(2-methylpropoxy)cyclohexane C₁₀H₁₉BrO 235.16 Bromine, alkoxy Not reported Synthetic intermediates

Key Research Findings

  • Thermal Behavior : Peroxide derivatives (e.g., BTBPC) exhibit autocatalytic decomposition kinetics, necessitating rigorous safety protocols . In contrast, alkoxy derivatives like this compound are expected to show higher thermal stability.
  • Synthetic Utility: Brominated analogs (e.g., 1-Bromo-2-(2-methylpropoxy)cyclohexane) are valuable intermediates in nucleophilic substitutions, whereas phenolic derivatives serve as monomers in polymer synthesis .
  • Market Dynamics: Derivatives like 1,1-Bis(4-aminophenyl)cyclohexane have significant market demand in regions like the USA and EU, driven by industrial applications .

Challenges and Opportunities

  • Data Gaps: Limited toxicological and thermodynamic data for this compound necessitate further study .
  • Safety Considerations: Peroxide analogs require specialized handling, while phenolic derivatives demand strict exposure controls due to undefined toxicity profiles .
  • Innovation Potential: Branched alkoxy groups may offer unique solubility advantages in green chemistry applications, warranting exploration in solvent design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.